N-[1-(4-fluorophenyl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Beschreibung
This compound features a piperidine-4-carboxamide core linked to a pyridine moiety substituted with a 1,2,4-oxadiazol-5-yl group. The oxadiazole ring is further functionalized with a 4-methylphenyl substituent, while the piperidine nitrogen is connected to a 1-(4-fluorophenyl)ethyl group. The fluorophenyl moiety is a common pharmacophore in medicinal chemistry, enhancing lipophilicity and metabolic stability . The oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, which may influence target binding .
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2/c1-18-5-7-21(8-6-18)25-32-28(36-33-25)24-4-3-15-30-26(24)34-16-13-22(14-17-34)27(35)31-19(2)20-9-11-23(29)12-10-20/h3-12,15,19,22H,13-14,16-17H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHWRWLIQGTKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Analysis of Structural Variations and Implications
Heterocyclic Core Modifications
- Oxadiazole vs. Triazole/Pyrazole (Target vs. ): The 1,2,4-oxadiazole ring in the target compound offers enhanced metabolic stability compared to triazole or pyrazole rings, which may undergo faster oxidative degradation.
- Pyridine vs. Pyrimidine (Target vs. ) : The pyridine moiety in the target compound may confer better π-stacking interactions than pyrimidine, but pyrimidine derivatives often exhibit improved solubility due to nitrogen-rich aromatic systems .
Substituent Effects
Pharmacokinetic Considerations
- Carboxamide vs. Carbothioamide (Target vs. ) : The carboxamide group in the target compound may exhibit stronger hydrogen-bonding interactions compared to carbothioamide, but the latter could improve bioavailability due to reduced polarity .
- Piperidine vs. Piperazine (Target vs.
Research Findings and Gaps
While structural analogs such as ML267 and neurotensin receptor modulators demonstrate clear biological activity, the target compound lacks explicit pharmacological data in the provided evidence. Key research gaps include:
ADME Profiling : Comparative studies on solubility, metabolic stability, and protein binding relative to analogs (e.g., ) are critical for therapeutic development.
Structure-Activity Relationships (SAR) : Systematic modifications to the oxadiazole substituents (e.g., replacing 4-methylphenyl with electron-withdrawing groups) could optimize potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
